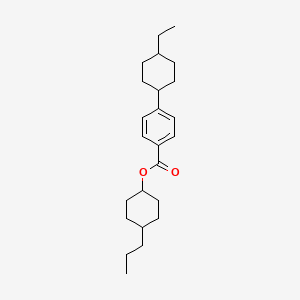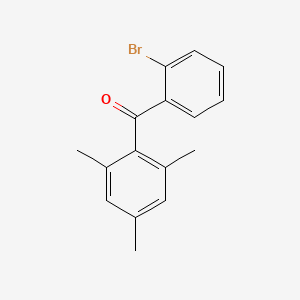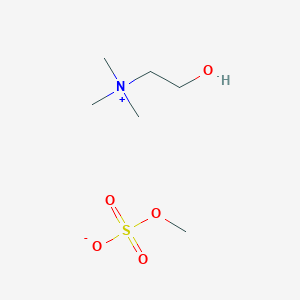
2-Propenoic acid, 2-methyl-, 2-(sulfooxy)ethyl ester, ammonium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ammonium 2-(sulphonatooxy)ethyl methacrylate is a chemical compound with the molecular formula C6H13NO6S and a molecular weight of 227.23 g/mol . It is an ionic methacrylate monomer known for its solubility in water and organic solvents . This compound is typically a colorless to pale yellow liquid and is used in various industrial and scientific applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ammonium 2-(sulphonatooxy)ethyl methacrylate involves a two-step process:
Formation of Aminoethyl Methacrylate: This is achieved by reacting aminoethanol with methacrylic acid.
Sulfonation: The aminoethyl methacrylate is then reacted with chlorosulfonic acid to produce ammonium 2-(sulphonatooxy)ethyl methacrylate.
Industrial Production Methods: In industrial settings, the production of ammonium 2-(sulphonatooxy)ethyl methacrylate follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving controlled temperatures and the use of catalysts to accelerate the reactions .
Analyse Chemischer Reaktionen
Types of Reactions: Ammonium 2-(sulphonatooxy)ethyl methacrylate undergoes various chemical reactions, including:
Polymerization: It can polymerize to form water-soluble polymers.
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the sulfonate group.
Common Reagents and Conditions:
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) are commonly used under controlled temperatures.
Substitution: Reagents like sodium hydroxide can be used under mild conditions.
Major Products:
Substitution: Various substituted methacrylate derivatives.
Wissenschaftliche Forschungsanwendungen
Ammonium 2-(sulphonatooxy)ethyl methacrylate has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of water-soluble polymers and copolymers.
Biology: Employed in the development of biocompatible materials for medical devices.
Medicine: Investigated for use in drug delivery systems due to its solubility and reactivity.
Industry: Utilized in the production of adhesives, coatings, and surface-active agents.
Wirkmechanismus
The mechanism of action of ammonium 2-(sulphonatooxy)ethyl methacrylate primarily involves its ability to undergo polymerization and substitution reactions. The sulfonate group enhances its reactivity, allowing it to interact with various molecular targets and pathways. In biological systems, it can form biocompatible polymers that interact with cellular components, making it useful in medical applications .
Vergleich Mit ähnlichen Verbindungen
2-Hydroxyethyl methacrylate: Similar in structure but lacks the sulfonate group.
Methacrylic acid: A simpler methacrylate without the ethyl and sulfonate groups.
Uniqueness: Ammonium 2-(sulphonatooxy)ethyl methacrylate is unique due to its ionic nature and the presence of the sulfonate group, which enhances its solubility and reactivity compared to other methacrylates .
Eigenschaften
CAS-Nummer |
53621-34-4 |
|---|---|
Molekularformel |
C6H13NO6S |
Molekulargewicht |
227.24 g/mol |
IUPAC-Name |
azane;2-sulfooxyethyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C6H10O6S.H3N/c1-5(2)6(7)11-3-4-12-13(8,9)10;/h1,3-4H2,2H3,(H,8,9,10);1H3 |
InChI-Schlüssel |
WCDLJSPFRWZKPF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)C(=O)OCCOS(=O)(=O)O.N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2-Furancarboxamide, N-[2-(3,4-dimethoxyphenyl)ethyl]-5-nitro-](/img/structure/B13763242.png)



![4-[(2,5-Dichlorophenyl)azo]-3-hydroxy-2-naphthoic acid](/img/structure/B13763273.png)



